molecular formula C8H14N4 B085451 2,4-Bis(dimethylamino)pyrimidine CAS No. 1076-94-4

2,4-Bis(dimethylamino)pyrimidine

Cat. No. B085451
CAS RN: 1076-94-4
M. Wt: 166.22 g/mol
InChI Key: FUZLRTGGPPIBJQ-UHFFFAOYSA-N
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Description

2,4-Bis(dimethylamino)pyrimidine is a chemical compound known for its applications in various organic reactions due to its unique structural and chemical properties. This compound serves as a key intermediate in the synthesis of more complex molecules and materials.

Synthesis Analysis

The synthesis of bis-pyrimido-[4,5-d]-pyrimidine derivatives, closely related to 2,4-Bis(dimethylamino)pyrimidine, involves a one-pot synthesis method. This process includes the reaction of 6-[(dimethylamino)methylene]1,3-dimethylaminouracil, terephthalaldehyde, and amino derivatives. The efficient synthesis strategy allows for the production of bis-pyrimidine-fused heterocycles, showcasing the versatility of 2,4-Bis(dimethylamino)pyrimidine-related compounds in synthesis applications (Das, Thakur, Medhi, & Das, 2013).

Molecular Structure Analysis

Structural characterization of related compounds, such as bis(4,6-dimethyl-2-pyrimidyl)diselenide, provides insights into the molecular structure of 2,4-Bis(dimethylamino)pyrimidine derivatives. X-ray crystallography confirms the molecular structure, offering a foundation for understanding the compound's reactivity and properties (Bhasin et al., 2013).

Chemical Reactions and Properties

2,4-Bis(dimethylamino)pyrimidine participates in various chemical reactions due to its active dimethylamino groups. For instance, it reacts with heterocumulenes, such as aryl isocyanates and isothiocyanates, to yield novel pyrimido[4,5-d]pyrimidines. This demonstrates its utility in synthesizing pyrimidine derivatives under thermal conditions (Prajapati & Thakur, 2005).

Physical Properties Analysis

The physical properties of 2,4-Bis(dimethylamino)pyrimidine derivatives, such as solubility and crystallinity, have been studied through the synthesis and characterization of related compounds. For example, novel polymers derived from similar pyrimidine compounds exhibit unique solubility characteristics and crystalline structures, providing a comparative basis for understanding the physical properties of 2,4-Bis(dimethylamino)pyrimidine derivatives (Mamtimin et al., 2010).

Chemical Properties Analysis

The chemical properties of 2,4-Bis(dimethylamino)pyrimidine and its derivatives have been explored through various studies, focusing on their reactivity and potential as building blocks in organic synthesis. The compound's ability to undergo reactions with nucleophiles and participate in complex reaction mechanisms underscores its versatility and utility in chemical synthesis (Roy et al., 2014).

Scientific Research Applications

  • Synthesis of Novel Compounds : Das et al. (2013) reported the synthesis of novel fused bis-pyrimido-[4,5-d]pyrimidine derivatives using 6-[(dimethylamino)methylene]1,3-dimethylaminouracil, which is related to 2,4-Bis(dimethylamino)pyrimidine. This synthesis method is significant for creating new compounds that can be explored for pharmaceutical or biological activities (Das, Thakur, Medhi, & Das, 2013).

  • Photophysical Properties and pH-Sensing Application : Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives with potential applications as colorimetric pH sensors and logic gates. This highlights the use of 2,4-Bis(dimethylamino)pyrimidine derivatives in developing novel sensors (Yan, Meng, Li, Ge, & Lu, 2017).

  • Characterization of Dichalcogenides : Bhasin et al. (2009) prepared and characterized bis[4-dimethylamino-2-pyrimidyl] dichalcogenides, demonstrating their utility in generating dichalcogenide anions, which are important in various chemical reactions (Bhasin, Arora, Kaur, Kang, Göbel, Klapoetke, & Mehta, 2009).

  • Supramolecular Synthons : Ośmiałowski et al. (2012) studied intermolecular interactions of 2-acylamino and 2,4-bis(acylamino)pyrimidines, offering insights into hydrogen bonding and other molecular interactions. This research is relevant for understanding the supramolecular chemistry of similar pyrimidine derivatives (Ośmiałowski, Kolehmainen, Ikonen, Valkonen, Kwiatkowski, Grela, & Haapaniemi, 2012).

  • Optical Properties and Theoretical Calculation : Liu et al. (2010) conducted a study on the optical properties of a novel bent-shaped derivative related to 2,4-Bis(dimethylamino)pyrimidine, which could have applications in photonic and optoelectronic devices (Liu, Wang, Wu, Li, Sun, & Wang, 2010).

  • Synthesis and Properties of Di- and Tricationic Hetarenium-Substituted Pyrimidines : Schmidt and Mordhorst (2006) explored the nucleophilic displacements in pyrimidine derivatives, which is essential for understanding the chemical behavior of these compounds (Schmidt & Mordhorst, 2006).

  • Iron Complexes of N-(2-(4-imidazolyl)ethyl)pyrimidine-4-carboxamide : Brown, Olmstead, and Mascharak (1990) investigated iron complexes of a ligand resembling a portion of the metal-chelating locus of the antitumor drug bleomycin, which includes studies of pyrimidine derivatives (Brown, Olmstead, & Mascharak, 1990).

Safety And Hazards

2,4-Bis(dimethylamino)pyrimidine is classified as an irritant . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised, and adequate ventilation should be ensured .

Future Directions

Pyrimidines have become an increasingly important core structure in many drug molecules over the past 60 years . This includes 2,4-Bis(dimethylamino)pyrimidine, which has shown potential in various areas of drug discovery therapeutics, including anti-infectives, anticancer, immunology, immuno-oncology, neurological disorders, chronic pain, and diabetes mellitus . Therefore, it is expected that research into the potential applications of 2,4-Bis(dimethylamino)pyrimidine will continue to grow in the future.

properties

IUPAC Name

2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-11(2)7-5-6-9-8(10-7)12(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZLRTGGPPIBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286438
Record name 2,4-bis(dimethylamino)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(dimethylamino)pyrimidine

CAS RN

1076-94-4
Record name NSC45784
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-bis(dimethylamino)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Vachananda - 1957 - ir.library.oregonstate.edu
The study of chemistry of the pyrimidines started some fifty years ago and since then has been extended to include the biochemistry, physiology, pharmacology, pharmacognosy and …
Number of citations: 0 ir.library.oregonstate.edu
ÉA Arutyunyan, VI Gunar, SI Zav'yalov - … of the Academy of Sciences of the …, 1969 - Springer
We have detected a clearly expressed catalytic effect of R2NH. HC1 on the direct amination, of uracils by phosphoric acid amides [1]. Thus, on heating the uracil (I) and 6-methyluracil (II…
Number of citations: 3 link.springer.com
T Kubelka, L Slavětínská, M Hocek - Synthesis, 2012 - thieme-connect.com
A new modular synthesis of diverse 2, 4-disubstituted pyrimidin-5-yl C-2′-deoxyribonucleosides by sequential regioselective reactions of 2, 6-dichloropyrimidin-5-yl C-nucleoside was …
Number of citations: 9 www.thieme-connect.com
T Kubelka - 2013 - dspace.cuni.cz
of PhD Thesis: Synthesis of novel types of C-nucleosides General and modular approach for the preparation of disubstituted pyrimidine and pyridine C-2'-deoxyribonucleosides and …
Number of citations: 0 dspace.cuni.cz
QR Stahl - 1969 - search.proquest.com
A great deal of interest and a considerable amount of effort has been directed to the synthesis of" aza" homologs of naturally occurring compounds. These molecules which have been …
Number of citations: 3 search.proquest.com
EA Arutyunyan, VI Gunar, SI Zav'Yalov - … of the Academy of Sciences of …, 1970 - Springer
Conclusions 1. The conditions of direct amination of uracils and related compounds by phosphoric acid amides were studied. 2. A catalytic effect of amine hydrochlorides and POCl 3 on …
Number of citations: 11 link.springer.com

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